molecular formula C13H12ClN5O B2415041 6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058433-32-1

6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2415041
CAS No.: 1058433-32-1
M. Wt: 289.72
InChI Key: JMNPWCXNUSZSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a high-purity chemical tool for biomedical research. Compounds based on the triazolopyrimidinone scaffold are investigated for their potential to modulate key biological pathways, with prominent research applications in immunology, virology, and oncology. Key Research Areas and Potential Mechanisms: • Chemokine Receptor Antagonism: Structurally similar triazolopyrimidinone derivatives are potent allosteric antagonists of chemokine receptors CCR2 and CCR5 . These receptors are critically involved in the recruitment of immune cells during inflammatory responses. Research indicates that such compounds can bind to a conserved intracellular site on these GPCRs, leading to insurmountable, non-competitive inhibition that may be beneficial in multifactorial inflammatory diseases such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis . • Antiviral Research: The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one core structure has been identified as a selective inhibitor of viral replication. Analogous compounds have demonstrated antiviral activity against Chikungunya virus (CHIKV) by targeting the viral capping enzyme nsP1, thereby disrupting a crucial step in the viral RNA capping machinery . • Oncology and Target Discovery: This chemical scaffold is also explored in cancer research. Related triazolopyrimidine derivatives have been characterized as potent inhibitors of ubiquitin specific peptidase 28 (USP28), a deubiquitinating enzyme that stabilizes oncoproteins and is overexpressed in various cancers, including gastric cancer . Inhibition of USP28 offers a potential strategy to promote the degradation of oncogenic drivers. This product is intended for research purposes by qualified scientists in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNPWCXNUSZSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC(=CC=C3)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Introduction of the pyrimidine ring: This step involves the condensation of the triazole intermediate with a suitable pyrimidine precursor.

    Substitution reactions: The final compound is obtained by introducing the 3-chlorobenzyl and ethyl groups through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorobenzyl group at position 6 is highly susceptible to nucleophilic substitution. Key findings include:

Reaction Conditions Product Yield Source
Amine substitutionNH₃ (aq.), 80°C, 12 h6-(3-aminobenzyl)-3-ethyl-triazolopyrimidin-7-one72%
Thiol substitutionNaSH, DMF, 60°C, 6 h6-(3-mercaptobenzyl)-3-ethyl-triazolopyrimidin-7-one65%
Methoxy substitutionNaOMe, MeOH, reflux, 8 h6-(3-methoxybenzyl)-3-ethyl-triazolopyrimidin-7-one68%

Mechanistic Insight : The electron-withdrawing triazolopyrimidine core activates the benzyl chloride toward SNAr (nucleophilic aromatic substitution), particularly at elevated temperatures in polar aprotic solvents like DMF.

Cross-Coupling Reactions

The triazolopyrimidine system participates in palladium-catalyzed cross-couplings to introduce aryl/heteroaryl groups:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃4-bromophenylboronic acid, 100°C6-(3-chlorobenzyl)-3-(4-phenyl)-triazolopyrimidin-7-one58%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosMorpholine, 120°C, 24 h3-ethyl-6-(3-(morpholin-4-yl)benzyl)-triazolopyrimidin-7-one63%

Key Limitation : Steric hindrance from the ethyl group at position 3 reduces reactivity in某些 coupling systems.

Oxidation and Reduction

The ethyl group at position 3 undergoes controlled oxidation/reduction:

Transformation Reagents Product Yield Source
Ethyl → Acetyl oxidationKMnO₄, H₂O, 50°C3-acetyl-6-(3-chlorobenzyl)-triazolopyrimidin-7-one55%
Ethyl → Ethanol reductionLiAlH₄, THF, 0°C3-(2-hydroxyethyl)-6-(3-chlorobenzyl)-triazolopyrimidin-7-one47%

Side Reaction : Over-oxidation of the triazole ring occurs with strong oxidants (e.g., CrO₃), leading to ring degradation .

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions with alkynes/nitriles:

Reactant Conditions Product Yield Source
PhenylacetyleneCuI, DIPEA, 100°CFused triazolo[1,5-a]pyrimidine derivative60%
AcetonitrileTMSCl, 120°C, microwaveImidazo[1,2-a]pyrimidine analog52%

Mechanistic Pathway : The triazole’s 1,3-dipolar character facilitates regioselective cycloadditions under catalytic conditions .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the pyrimidine ring undergoes ring-opening/expansion:

Condition Reagent Product Yield Source
HCl (conc.), reflux6 M HCl, 8 h4-amino-5-(3-chlorobenzyl)-1H-1,2,3-triazole70%
NaOH (aq.), 80°C2 M NaOH, 6 hPyrido[2,3-d]triazole carboxylate65%

Critical Note : Rearrangement products retain bioactivity, making them pharmacologically relevant .

Comparative Reactivity of Analogues

A comparison with structurally similar compounds reveals trends:

Compound Reactivity Toward NH₃ Suzuki Coupling Efficiency Oxidation Stability
6-(3-chlorobenzyl)-3-ethyl-triazolopyrimidin-7-oneHigh (72%)Moderate (58%)Low (degrades at >100°C)
6-(4-fluorobenzyl)-3-methyl-triazolopyrimidin-7-oneModerate (65%)High (75%)High
3-cyclopropyl-6-(2-nitrobenzyl)-triazolopyrimidin-7-oneLow (40%)Low (32%)Moderate

Trend : Electron-withdrawing substituents on the benzyl group enhance nucleophilic substitution but reduce cross-coupling efficiency.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via cleavage of the triazole-pyrimidine junction (TGA data).

  • Photolytic Degradation : UV exposure (254 nm) induces C-Cl bond homolysis, forming radical intermediates .

  • Hydrolytic Sensitivity : Stable in pH 4–7 but degrades rapidly under alkaline conditions (t₁/₂ = 2 h at pH 9) .

Industrial-Scale Optimization

  • Catalyst Recycling : Pd nanoparticles immobilized on MgO achieve 98% recovery in Suzuki reactions.

  • Solvent Selection : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .

Scientific Research Applications

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving azides and alkynes.
  • Pyrimidine Ring Introduction : Condensation with suitable pyrimidine precursors.
  • Substitution Reactions : Involves introducing chlorobenzyl and ethyl groups via nucleophilic substitution reactions.

These methods can be optimized for higher yields and efficiency in industrial applications.

Chemistry

In synthetic organic chemistry, 6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one serves as a building block for creating more complex molecules. Its unique structure allows for various organic reactions, including oxidation and reduction processes that can modify its properties for specific applications.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent , demonstrating effectiveness against various cancer cell lines. Specifically, it has been observed to induce apoptosis in cancer cells by targeting biochemical pathways related to cell death mechanisms such as the mitochondrial pathway.

Medicine

The compound is being investigated for its potential therapeutic applications in oncology. Its ability to selectively induce cell death in cancer cells positions it as a candidate for further development into anticancer therapies.

Table 1: Anticancer Activity Comparison

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundUSP28TBD
Compound XEGFR11.94TBD
Compound YPI3KTBDTBD

Industrial Applications

Beyond its pharmaceutical potential, this compound can be utilized in the development of new materials and as a precursor for other industrially relevant chemicals. Its diverse reactivity can lead to the creation of novel compounds with unique properties suitable for various applications.

Mechanism of Action

The mechanism of action of 6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to exhibit antiproliferative activity by interfering with the growth and division of cancer cells .

Comparison with Similar Compounds

6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be compared with other triazolopyrimidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Its potential as an anticancer agent and its diverse chemical reactivity make it a valuable compound for further research and development.

Biological Activity

6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structure, characterized by a triazole ring fused to a pyrimidine moiety and substituted with a chlorobenzyl group, suggests promising interactions with biological targets.

  • Molecular Formula : C13_{13}H12_{12}ClN5_5O
  • Molecular Weight : 289.72 g/mol
  • CAS Number : 1058433-32-1

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Cyclization of an azide with an alkyne.
  • Introduction of the Pyrimidine Ring : Condensation with a suitable pyrimidine precursor.
  • Substitution Reactions : Introducing the 3-chlorobenzyl and ethyl groups via nucleophilic substitution reactions .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may act as inhibitors of specific enzymes involved in cancer progression. For instance, triazolopyrimidine derivatives have been shown to inhibit ubiquitin-specific peptidase 28 (USP28), which is implicated in various cancers.

Table 1: Anticancer Activity Comparison

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundUSP28TBD
Compound XEGFR11.94
Compound YPI3KTBD

Antimicrobial and Antiparasitic Activity

The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives have been known to exhibit antibacterial activity through mechanisms such as the inhibition of bacterial cell division proteins like FtsZ and modulation of GTPase activity .

In particular, studies on related compounds have demonstrated significant activity against various pathogens. For example, certain triazolopyrimidine derivatives showed promising antiplasmodial activity against Plasmodium falciparum kinases, highlighting their potential in treating malaria .

Table 2: Antimicrobial Activity Overview

Compound NameMicrobial TargetActivity TypeReference
This compoundTBDAntimicrobial
Compound AP. falciparumAntiplasmodial
Compound BVarious bacteriaAntibacterial

Case Studies and Research Findings

Recent research has focused on optimizing the biological activity of triazolopyrimidine derivatives through structural modifications. For instance:

  • A study demonstrated that modifications at specific positions on the pyrimidine ring could enhance anticancer efficacy while maintaining low toxicity levels .
  • Another investigation revealed that compounds bearing halogen substituents exhibited improved binding affinity to target proteins compared to their non-halogenated counterparts.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepSolventCatalystTemp (°C)Yield (%)
Triazole FormationDMFK₂CO₃10065–75
BenzylationTHFPd(PPh₃)₄8050–60
Final CyclizationEtOH/H₂OH₂SO₄Reflux70–85

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks for the triazolopyrimidine core (δ 8.2–8.5 ppm for triazole protons) and 3-chlorobenzyl substituents (δ 4.5–5.0 ppm for CH₂) .
    • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and triazole ring vibrations (1450–1600 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths (e.g., N1–C2 = 1.32 Å) and dihedral angles to validate stereochemistry .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability : Use standardized enzyme inhibition assays (e.g., kinase inhibition with ATP competition) and control cell lines (HEK293 or HeLa) to minimize inter-lab variability .
  • Metabolic Stability : Pre-treat compounds with liver microsomes (human/rat) to assess degradation rates impacting IC₅₀ values .
  • Data Normalization : Report activities relative to positive controls (e.g., staurosporine for kinases) and use triplicate measurements ± SEM .

Q. Table 2: Biological Activity Comparison

StudyTarget EnzymeIC₅₀ (nM)Cell Model
Kinase A12 ± 1.5HEK293
Kinase B45 ± 3.2HeLa

Advanced: How to design structure-activity relationship (SAR) studies for triazolopyrimidine derivatives?

Methodological Answer:

  • Substituent Variation : Replace the 3-chlorobenzyl group with fluorophenyl or methyl groups to modulate lipophilicity (logP) and membrane permeability .
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to enhance electrophilic reactivity .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with SPR (surface plasmon resonance) .

Advanced: What computational methods validate the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) over 100 ns to assess binding stability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify reactive sites for electrophilic attacks .
  • QSAR Models : Corrogate substituent Hammett constants (σ) with bioactivity to derive predictive equations .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the triazole ring .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to address low yields in final cyclization steps?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hrs to 30 mins at 150°C, improving yields by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.